molecular formula C9H14O2 B1654414 Methyl bicyclo(2.2.1)heptane-1-carboxylate CAS No. 2287-57-2

Methyl bicyclo(2.2.1)heptane-1-carboxylate

Cat. No. B1654414
M. Wt: 154.21 g/mol
InChI Key: ICBCULSDMSBNNZ-UHFFFAOYSA-N
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Patent
US09295981B2

Procedure details

In a pressure reactor made of stainless steel and having an internal volume of 50 ml, 0.025 mmol of [Ru(CO)3Cl2]2 as a ruthenium compound, 0.025 mmol of Co2(CO)8 as a cobalt compound, 0.25 mmol of trioctylammonium chloride as a halide salt, 2.0 mmol of triethylamine as a basic compound, 0.25 mmol of p-cresol as a phenolic compound, and 0.25 mmol of dichloromethane as an organic halide were introduced and mixed at room temperature, and thus a catalyst system was obtained. 5.0 mmol of norbornene and 5.0 mL of methyl formate were added to this catalyst system, subsequently the reactor was purged with nitrogen gas at 0.5 MPa, and the system was maintained for 15 hours at 120° C. Thereafter, the reactor was cooled to room temperature, and the pressure was released. A portion of the remaining organic phase was withdrawn, and the components of the reaction mixture were analyzed by using gas chromatography. According to the analysis results, the amount of methyl norbornane monocarboxylate produced by the reaction was 8.60 mmol (yield in terms of norbornene 86.0%).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
[Ru(CO)3Cl2]2
Quantity
50 mL
Type
reactant
Reaction Step Five
[Compound]
Name
Co2(CO)8
Quantity
0.025 mmol
Type
reactant
Reaction Step Six
Quantity
0.25 mmol
Type
reactant
Reaction Step Seven
[Compound]
Name
halide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
2 mmol
Type
reactant
Reaction Step Nine
Quantity
0.25 mmol
Type
reactant
Reaction Step Ten
Quantity
0.25 mmol
Type
reactant
Reaction Step Eleven
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Cl-].C([NH+](CCCCCCCC)CCCCCCCC)CCCCCCC.C(N(CC)CC)C.C1C(O)=CC=C(C)C=1.ClCCl.[CH:45]12[CH2:51][CH:48]([CH2:49][CH2:50]1)[CH:47]=[CH:46]2.[CH:52]([O:54][CH3:55])=[O:53]>[Ru].[Co]>[C:45]12([C:52]([O:54][CH3:55])=[O:53])[CH2:51][CH:48]([CH2:49][CH2:50]1)[CH2:47][CH2:46]2 |f:0.1|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]
Step Five
Name
[Ru(CO)3Cl2]2
Quantity
50 mL
Type
reactant
Smiles
Step Six
Name
Co2(CO)8
Quantity
0.025 mmol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.25 mmol
Type
reactant
Smiles
[Cl-].C(CCCCCCC)[NH+](CCCCCCCC)CCCCCCCC
Step Eight
Name
halide salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
2 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Ten
Name
Quantity
0.25 mmol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Eleven
Name
Quantity
0.25 mmol
Type
reactant
Smiles
ClCCl
Step Twelve
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced
ADDITION
Type
ADDITION
Details
mixed at room temperature
CUSTOM
Type
CUSTOM
Details
thus a catalyst system was obtained
CUSTOM
Type
CUSTOM
Details
subsequently the reactor was purged with nitrogen gas at 0.5 MPa
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reactor was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A portion of the remaining organic phase was withdrawn
CUSTOM
Type
CUSTOM
Details
results

Outcomes

Product
Name
Type
product
Smiles
C12(CCC(CC1)C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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